Cas no 1903169-49-2 (N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide)

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide structure
1903169-49-2 structure
Product Name:N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide
CAS No:1903169-49-2
MF:C13H11N3O4S
MW:305.309141397476
CID:5938303
PubChem ID:92129172
Update Time:2025-07-14

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide
    • N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide
    • N-(2-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)ethyl)furan-2-carboxamide
    • N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
    • AKOS025390401
    • F6524-3819
    • 1903169-49-2
    • Inchi: 1S/C13H11N3O4S/c17-11(9-2-1-6-20-9)14-4-5-16-12(18)10-8(3-7-21-10)15-13(16)19/h1-3,6-7H,4-5H2,(H,14,17)(H,15,19)
    • InChI Key: OFMJBRURWRCEPJ-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C(N(C(N2)=O)CCNC(C1=CC=CO1)=O)=O

Computed Properties

  • Exact Mass: 305.04702701g/mol
  • Monoisotopic Mass: 305.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 120Ų

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide Pricemore >>

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Additional information on N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide

Professional Introduction to N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide (CAS No. 1903169-49-2)

N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide, identified by its CAS number 1903169-49-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.

The structural framework of this compound is characterized by a fused heterocyclic system consisting of a thienopyrimidine core and an ethylfuran moiety. The thienopyrimidine scaffold is particularly noteworthy as it combines the properties of thiophene and pyrimidine rings, which are known for their diverse biological interactions. Specifically, the 2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl group introduces a highly reactive site that can participate in various chemical transformations, including nucleophilic additions and condensation reactions. These features make the compound a versatile intermediate in the synthesis of more complex molecules.

The carboxamide functional group at the terminal position of the molecule further enhances its reactivity and potential applications. Carboxamides are well-known for their role as pharmacophores in numerous therapeutic agents due to their ability to form hydrogen bonds and interact with biological targets. In the context of this compound, the furan-2-carboxamide moiety may contribute to its solubility and bioavailability, which are critical factors in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have suggested that N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)furan-2-carboxamide may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, preliminary simulations indicate potential interactions with kinases and other signaling proteins, which are key targets in oncology and inflammatory disorders.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have shown promising results in terms of binding affinity and selectivity for specific biological targets. These findings align with the growing interest in heterocyclic compounds as lead structures for drug development. The unique combination of rings in the thienopyrimidine core provides multiple sites for functionalization, allowing for the design of derivatives with tailored biological activities.

The synthesis of N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno3,

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